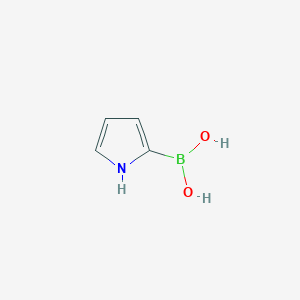

2-Pyrrolylboronic acid

Description

Contextualization within Boronic Acid Chemistry

Boronic acids are organic compounds characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom (R-B(OH)₂). wikipedia.org They are widely recognized for their role as key reagents in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds, the discovery of which was awarded the Nobel Prize in Chemistry in 2010. wikipedia.orgdergipark.org.tr This reaction has become a cornerstone of modern organic synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and commercial availability of a vast array of boronic acids. dergipark.org.trresearchgate.net

Within this broad class of compounds, 2-pyrrolylboronic acid is distinguished by the incorporation of a pyrrole (B145914) ring. This imparts specific chemical properties and reactivity patterns that differ from its simpler aryl and alkyl counterparts. The presence of the nitrogen-containing heterocycle introduces both electronic and steric factors that influence its behavior in chemical transformations.

Significance as a Heterocyclic Organoboron Compound

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are ubiquitous in nature and form the backbone of many pharmaceuticals, agrochemicals, and materials. dur.ac.ukuou.ac.in Pyrrole, in particular, is a fundamental structural motif found in numerous biologically active natural products. uou.ac.inmdpi.com

The significance of this compound lies in its ability to serve as a versatile precursor for the introduction of the pyrrole moiety into larger, more complex molecular architectures. smolecule.com Organoboron compounds, including heterocyclic variants like this compound, have gained prominence in medicinal chemistry, with some derivatives receiving regulatory approval for therapeutic use. mdpi.com The investigation of heterocyclic organoboron compounds is a promising avenue for the discovery of new antifungal and other bioactive agents. nih.gov

However, the utility of heterocyclic boronic acids can sometimes be hampered by challenges in their synthesis and their inherent instability. researchgate.net For instance, 2-pyridinylboronic acid has proven difficult to isolate, often decomposing in the presence of protic solvents. thieme-connect.com In contrast, while this compound is also susceptible to deboronation, methods have been developed to manage this instability, often through the use of protecting groups on the pyrrole nitrogen. dur.ac.uk

Historical Development and Early Applications in Organic Chemistry

The field of boronic acid chemistry dates back to 1860, with the first reported synthesis of a boronic acid by Edward Frankland. wikipedia.org However, the exploration of pyrrole-containing boronic acids is a more recent development. The first documented synthesis of a this compound derivative did not appear in the literature until 1991. dur.ac.ukthieme-connect.com

This initial synthesis, reported by Schlüter and coworkers, involved the N-protection of the pyrrole ring with a tert-butoxycarbonyl (Boc) group. dur.ac.ukthieme-connect.com This protecting group strategy was crucial for the successful synthesis and subsequent reactions of the compound. Early studies noted that unprotected this compound was prone to deboronation and self-coupling under the conditions of the Suzuki-Miyaura reaction. dur.ac.uk The use of N-protecting groups, such as the Boc or phenylsulfonyl groups, was found to mitigate these side reactions and improve the yields of cross-coupling products. dur.ac.uk

Early applications of this compound and its derivatives centered on their use in Suzuki-Miyaura cross-coupling reactions to synthesize various pyrrole-containing biaryl and heteroaryl compounds. mdpi.com These reactions demonstrated the feasibility of incorporating the pyrrole unit into diverse molecular scaffolds, paving the way for its broader application in the synthesis of complex target molecules in pharmaceutical and materials science research.

Interactive Data Tables

Properties of this compound Derivatives

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| This compound | C₄H₆BNO₂ molport.com | 110.91 molport.com | |

| N-Boc-2-pyrroleboronic acid | C₉H₁₄BNO₄ ontosight.ai | 211.02 chembk.com | 93-98 (dec.) chembk.com |

Early Synthetic Approaches to Pyrrolylboronic Acids

| Pyrrole Derivative | Key Reagents | Protecting Group | Product | Reference |

| N-(tert-butoxycarbonyl)pyrrole | t-BuLi, B(OMe)₃ | tert-butoxycarbonyl (Boc) | N-(Boc)-pyrrol-2-ylboronic acid | thieme-connect.com |

| 1-(triisopropylsilyl)pyrrole | NIS, t-BuLi, B(OMe)₃ | triisopropylsilyl (TIPS) | 1-(triisopropylsilyl)pyrrol-3-ylboronic acid | thieme-connect.com |

Properties

IUPAC Name |

1H-pyrrol-2-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BNO2/c7-5(8)4-2-1-3-6-4/h1-3,6-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WADSQZHEAXPENM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CN1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400625 | |

| Record name | 2-Pyrrolylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

763120-43-0 | |

| Record name | 2-Pyrrolylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Pyrrolylboronic Acid and Derivatives

Direct Borylation Approaches

Direct C-H borylation is an atom-economical method that converts a C-H bond directly into a C-B bond, avoiding the need for pre-installed functional groups like halogens.

Reaction of Pyrrole (B145914) with Boron Reagents (e.g., bis(pinacolato)diboron)

The direct borylation of pyrrole can be achieved using diboron (B99234) reagents, with bis(pinacolato)diboron (B136004) (B₂pin₂) being the most common. orgsyn.org This transformation is typically facilitated by a transition-metal catalyst. Iridium-based catalysts have proven particularly effective for the C-H borylation of heteroarenes, including pyrroles. epa.govresearchgate.net An iridium(I) complex, often generated in situ from precursors like [Ir(OMe)(COD)]₂ and a bipyridine-based ligand such as 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy), can catalyze the regioselective borylation of the pyrrole ring. epa.govresearchgate.netnih.gov

Under these conditions, the reaction with an equimolar amount of B₂pin₂ can regioselectively yield 2,5-bis(boryl)heteroarenes. epa.govresearchgate.net The C-H bonds at the α-positions (C2 and C5) of the pyrrole ring are more reactive, leading to preferential borylation at these sites. For unsubstituted pyrrole, this often results in a mixture of mono- and di-borylated products.

Role of Bases in Direct Borylation

The role of bases in direct C-H borylation reactions can be multifaceted, though many modern catalytic systems, particularly those using iridium, can operate under base-free conditions. epa.gov When bases are employed in other metal-catalyzed borylations, they can serve several purposes. In some palladium-catalyzed systems, a base like potassium acetate (B1210297) (KOAc) is crucial. nih.gov In copper-catalyzed borylations of certain substrates, bases such as cesium carbonate have been utilized. nih.gov

The proposed roles for the base include:

Regeneration of the active catalyst: The base can facilitate the transmetalation step or the regeneration of the active catalytic species in the catalytic cycle.

Proton abstraction: In some mechanisms, a base may be involved in a deprotonation step.

Brønsted base: In reactions involving certain boron reagents, a base can act as a Brønsted base to activate the reagent or substrate. nih.gov

However, for the direct iridium-catalyzed C-H borylation of pyrrole with B₂pin₂, the reaction often proceeds efficiently in the absence of a base, highlighting the intrinsic activity of the iridium catalyst in cleaving the C-H bond. epa.govresearchgate.net

Transition-Metal-Catalyzed Functionalization of Pyrrole Derivatives

This approach involves the use of a pyrrole ring that has been pre-functionalized, typically with a halogen, which then undergoes a transition-metal-catalyzed cross-coupling reaction to introduce the boryl group.

Palladium-Catalyzed Borylation of Halogenated Pyrroles

The palladium-catalyzed cross-coupling reaction, pioneered by Miyaura, is a cornerstone for synthesizing aryl- and heteroarylboronic esters. nih.gov This method is readily applicable to halogenated pyrroles (e.g., 2-bromopyrrole or 2-iodopyrrole). The reaction typically involves treating the halopyrrole with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a base. nih.gov

A common catalytic system for this transformation is PdCl₂(dppf) (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) with potassium acetate (KOAc) as the base. nih.gov The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, followed by transmetalation with the diboron reagent and subsequent reductive elimination to yield the borylated pyrrole and regenerate the active catalyst. nih.gov This method is highly reliable and tolerates a wide range of functional groups.

| Substrate | Catalyst | Base | Boron Reagent | Solvent | Conditions | Yield (%) |

| tert-butyl (8-bromoquinolin-5-yl-methyl)-methyl-carbamate | PdCl₂(dppf) | KOAc | B₂pin₂ | DMSO | 80 °C, 16 h | Major product was biaryl coupling |

| Aryl/Heteroaryl Halides | PdCl₂(dppf) | KOAc | B₂pin₂ | Various | Heat | Good to Excellent |

| Aryl Chlorides | Pd/Biaryl Monophosphine | KOAc | B₂pin₂ | Various | Heat | High |

Note: The table presents generalized and specific examples of palladium-catalyzed borylation. The outcome for a specific halogenated pyrrole may vary. nih.govmit.edu

Alternative Transition Metal Catalysis for Boronic Acid Introduction

Besides palladium, other transition metals are highly effective at catalyzing the introduction of a boronic acid group onto a pyrrole ring, often through direct C-H activation.

Iridium Catalysis: As mentioned in section 2.1.1, iridium complexes are powerful catalysts for the direct C-H borylation of heteroarenes. epa.govresearchgate.net The use of catalysts like [Ir(OMe)(COD)]₂ with ligands such as dtbpy allows for the direct functionalization of the pyrrole C-H bond, offering a more atom-economical alternative to the use of halogenated pyrroles. nih.gov This methodology is particularly valuable for its high regioselectivity, typically favoring the less sterically hindered C-H bonds, which in pyrrole corresponds to the C2 and C5 positions. epa.gov

Rhodium Catalysis: Rhodium catalysts have also been employed for C-H borylation reactions. sci-hub.se While less common than iridium for simple heteroarenes, rhodium complexes can exhibit unique reactivity and selectivity. For instance, rhodium-catalyzed reactions have been developed for the ortho-C-H borylation of arylphosphines, demonstrating the potential for directing-group-assisted borylation, a strategy that could be adapted for suitably substituted pyrroles. sci-hub.se Rhodium catalysts have also been used in the synthesis of polysubstituted pyrroles where B₂pin₂ is a key reagent in the reaction cascade. rsc.org

| Metal Catalyst | Ligand | Boron Reagent | Substrate Type | Key Feature |

| Iridium | 4,4′-di-tert-butyl-2,2′-bipyridine | B₂pin₂ or HBpin | Unsubstituted Pyrrole | Direct C-H activation at C2/C5 |

| Rhodium | PPh₃ (example) | B₂pin₂ | Arylphosphines | P(III)-directed ortho-borylation |

Note: This table summarizes alternative transition-metal-catalyzed borylation strategies. epa.govsci-hub.se

Synthesis of N-Protected 2-Pyrrolylboronic Acid Derivatives

The acidic N-H proton of pyrrole can interfere with certain reaction conditions, particularly those involving strong bases or organometallic reagents. Therefore, protection of the nitrogen atom is a common strategy. The tert-butoxycarbonyl (Boc) group is frequently used due to its stability in basic media and its straightforward removal under acidic conditions. researchgate.netnih.gov

The synthesis of N-Boc-2-pyrrolylboronic acid typically does not proceed via direct C-H borylation of the C2 position. Instead, a more common route involves deprotonation of N-Boc-pyrrole at the C2 position using a strong base, followed by trapping the resulting organometallic intermediate with a boron electrophile.

The standard procedure is as follows:

Protection: Pyrrole is first protected with a Boc group using di-tert-butyl dicarbonate (B1257347) (Boc₂O).

Lithiation: The N-Boc-pyrrole is treated with a strong base, such as lithium diisopropylamide (LDA) or a combination of isopropylmagnesium chloride and lithium chloride (iPrMgCl·LiCl), at low temperatures (e.g., -78 °C). researchgate.netguidechem.com This selectively removes the proton at the C2 position, forming a 2-lithiopyrrole species.

Borylation: The organolithium intermediate is then quenched with a trialkyl borate (B1201080), most commonly trimethyl borate B(OMe)₃ or triisopropyl borate B(O-iPr)₃. researchgate.net

Hydrolysis: Finally, acidic workup hydrolyzes the resulting borate ester to afford the desired N-Boc-2-pyrrolylboronic acid.

This method provides excellent control over the regioselectivity, yielding the 2-borylated product exclusively. The resulting N-Boc-2-pyrrolylboronic acid can then be used in subsequent reactions, such as Suzuki-Miyaura cross-couplings, with the Boc group being removed at a later stage if required.

| Step | Reagent 1 | Reagent 2 | Solvent | Temperature (°C) | Intermediate/Product |

| Protection | Pyrrole | Di-tert-butyl dicarbonate | Acetonitrile | Room Temp | N-Boc-pyrrole |

| Lithiation | N-Boc-pyrrole | Lithium diisopropylamide (LDA) | Tetrahydrofuran (B95107) | 0 to -78 | N-Boc-2-lithiopyrrole |

| Borylation | N-Boc-2-lithiopyrrole | Triisopropyl borate | Tetrahydrofuran | -78 to Room Temp | N-Boc-2-pyrrolylboronate ester |

| Hydrolysis | N-Boc-2-pyrrolylboronate ester | Acid (e.g., HCl) | - | - | N-Boc-2-pyrrolylboronic acid |

Note: This table outlines a typical sequence for the synthesis of N-Boc-2-pyrrolylboronic acid. guidechem.com

N-Boc-2-Pyrrolylboronic Acid Synthesis and Significance

The most prevalent and arguably most significant derivative is N-Boc-2-pyrrolylboronic acid. The tert-butoxycarbonyl (Boc) protecting group serves a dual purpose: it deactivates the typically electron-rich pyrrole ring, preventing unwanted side reactions such as polymerization under acidic or oxidative conditions, and it acts as a powerful directing group for C-2 lithiation.

The standard synthesis involves the deprotonation of N-Boc-pyrrole at the C-2 position using a strong organolithium base, such as sec-butyllithium (B1581126) (s-BuLi) or n-butyllithium (n-BuLi), typically at low temperatures (-78 °C to -30 °C) in an ethereal solvent like tetrahydrofuran (THF). nih.govuwindsor.ca The resulting 2-lithiated intermediate is then quenched with a trialkyl borate, most commonly trimethyl borate or triisopropyl borate, followed by acidic workup to hydrolyze the borate ester and yield the desired boronic acid.

The significance of N-Boc-2-pyrrolylboronic acid lies in its enhanced stability and versatility as a coupling partner. The Boc group can be readily removed under acidic conditions after the boronic acid has been used in a subsequent reaction, such as a Suzuki-Miyaura cross-coupling, thus revealing the N-H pyrrole moiety in the final product.

| Reaction Step | Reagents and Conditions | Purpose |

| Protection | Di-tert-butyl dicarbonate (Boc)₂O, DMAP | Introduce the Boc protecting group onto the pyrrole nitrogen. |

| Lithiation | s-BuLi or n-BuLi, THF, -78 °C to -30 °C | Regioselective deprotonation at the C-2 position. nih.govuwindsor.ca |

| Borylation | Trimethyl borate or Triisopropyl borate | Introduction of the boronate ester group. |

| Hydrolysis | Acidic workup (e.g., aq. HCl) | Conversion of the boronate ester to the boronic acid. |

Other Nitrogen-Protecting Group Strategies

While the Boc group is widely used, other nitrogen-protecting groups offer different stability profiles and may be advantageous in specific synthetic contexts. Sulfonyl groups, such as tosyl (Ts) or benzenesulfonyl, are common alternatives. researchgate.net These electron-withdrawing groups also decrease the nucleophilicity of the pyrrole ring and can direct C-2 metalation.

Arylsulfonyl-protected pyrroles can be subjected to directed ortho-metalation (DoM) to functionalize the C-2 position. researchgate.net The choice of protecting group can influence reaction yields and compatibility with other functional groups present in the molecule. For instance, sulfonyl groups are generally more robust than the Boc group and require different conditions for their removal, such as reductive cleavage. researchgate.net

Innovative Synthetic Strategies

Beyond traditional lithiation-borylation sequences, several innovative strategies have emerged for the synthesis of aryl and heteroaryl boronic acids, which are applicable to the pyrrole system.

Decarboxylative Borylation for Boronic Acid Formation

Decarboxylative borylation represents a modern approach that utilizes readily available carboxylic acids as starting materials. nih.govprinceton.edu This method avoids the use of halogenated precursors or the direct C-H activation of the pyrrole ring. The general strategy involves converting the carboxylic acid (e.g., pyrrole-2-carboxylic acid) into a redox-active ester, such as an N-hydroxyphthalimide (NHPI) ester. nih.govresearchgate.net

This ester can then undergo a nickel- or copper-catalyzed reaction with a boron source like bis(pinacolato)diboron (B₂pin₂). nih.govprinceton.edu The reaction proceeds through a radical intermediate formed upon decarboxylation, which is then trapped by the boron reagent. nih.gov This methodology is valued for its broad functional group tolerance and for providing a synthetic route from a different class of starting materials. nih.govnih.govdntb.gov.ua

| Method | Starting Material | Key Reagents | Significance |

| Decarboxylative Borylation | Pyrrole-2-carboxylic acid | NHPI ester activation, Ni or Cu catalyst, B₂pin₂ | Utilizes carboxylic acids; avoids organolithium reagents. nih.govnih.gov |

Metal-Halogen Exchange Followed by Borate Quenching

The metal-halogen exchange reaction is a classic and reliable method for generating organometallic intermediates from organic halides. nih.gov To synthesize this compound, a 2-halopyrrole (typically 2-bromopyrrole or 2-iodopyrrole), often with nitrogen protection, is treated with an alkyllithium reagent (e.g., n-BuLi or tert-butyllithium) at low temperature.

This rapidly exchanges the halogen atom for a lithium atom, forming the 2-lithiopyrrole species. This intermediate is then immediately quenched with a trialkyl borate and hydrolyzed under acidic conditions to furnish the boronic acid. nih.gov This method is highly efficient and regioselective, as the position of the boronic acid is predetermined by the location of the halogen on the starting material.

Directed Ortho-Metalation Approaches

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org In the context of pyrrole, a directing metalation group (DMG) on the nitrogen atom is essential. As discussed, the N-Boc group is a highly effective DMG, directing lithiation almost exclusively to the C-2 position. uwindsor.ca

Other N-substituents, such as sulfonyl or carbamate (B1207046) groups, can also serve as DMGs. researchgate.netnih.gov The mechanism involves the coordination of the organolithium reagent to the heteroatom of the DMG, which positions the base to deprotonate the adjacent C-2 proton. This pre-complexation ensures high regioselectivity. The resulting aryllithium is then trapped with a boron electrophile as in other methods. For π-electron rich heterocycles like N-protected pyrroles, C-2 lithiation is highly favored, making DoM a very effective and widely used strategy. uwindsor.ca

Reactivity and Reaction Mechanisms of 2 Pyrrolylboronic Acid

Cross-Coupling Reactions

2-Pyrrolylboronic acid is a valuable reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. Its reactivity, however, is nuanced by the inherent characteristics of the pyrrole (B145914) ring and the boronic acid functional group.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds. nih.gov This reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as this compound, with an aryl, vinyl, or alkyl halide or pseudohalide. fishersci.eslibretexts.org The versatility, mild reaction conditions, and the low toxicity of the boron-containing reagents contribute to its widespread use. fishersci.es

The general mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyonedalabs.com The cycle begins with the oxidative addition of the organic halide to a Pd(0) complex, forming a Pd(II) species. libretexts.org This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center, a step often facilitated by a base. yonedalabs.comorganic-chemistry.org Finally, reductive elimination from the Pd(II) complex yields the cross-coupled product and regenerates the Pd(0) catalyst. libretexts.orgyonedalabs.com

The success of Suzuki-Miyaura coupling reactions involving this compound is highly dependent on the catalytic system. nih.govresearchgate.net Palladium catalysts are the most extensively used. libretexts.org Various palladium sources, including Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄, can be employed as precatalysts. fishersci.eslibretexts.org

To enhance catalytic activity and stability, these palladium sources are often used in conjunction with ligands. libretexts.org The development of specialized precatalysts that rapidly generate the active LPd(0) species under mild conditions has been crucial for the successful coupling of unstable boronic acids like this compound. nih.gov For instance, a precatalyst developed by the Buchwald group allows for the efficient coupling of 2-heterocyclic boronic acids, including this compound, at room temperature or 40 °C with short reaction times. nih.govresearchgate.net This precatalyst system helps to minimize the decomposition of the sensitive boronic acid. nih.gov Supported palladium-N-heterocyclic carbene (NHC) complexes have also been investigated as active precatalysts for the Suzuki-Miyaura reaction of N-Boc-2-pyrrolylboronic acid. researchgate.net

The choice of the palladium source can significantly impact the reaction outcome. Studies have shown that for the coupling of 3-chloroindazole, using second-generation precatalysts like P1 and P2 provided better results than Pd(OAc)₂ or Pd₂(dba)₃. nih.gov

Ligands play a critical role in the Suzuki-Miyaura reaction, influencing the catalyst's stability, activity, and selectivity. wikipedia.org For challenging substrates like this compound, the choice of ligand is paramount. Bulky and electron-rich phosphine (B1218219) ligands are often employed to promote the reaction. wikipedia.orgnih.gov These ligands increase the electron density on the palladium center, which facilitates the oxidative addition step, and their steric bulk can promote the final reductive elimination step. wikipedia.org

Monodentate biarylphosphine ligands, such as SPhos and XPhos, have proven to be highly effective in promoting the coupling of unstable heteroaryl boronic acids. nih.govresearchgate.net For example, the use of an XPhos-based precatalyst enables the efficient coupling of this compound with a variety of aryl and heteroaryl halides at low temperatures. nih.govmit.edu The ligand's structure directly impacts the reaction's success; for instance, in some cases, aryl-aryl exchange from the phosphine ligand can be a significant side reaction, which can be minimized by careful ligand selection. researchgate.net N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands, being more electron-rich and often more sterically hindered than phosphines, which can lead to highly active catalysts. wikipedia.org

The table below summarizes the effect of different ligands on the Suzuki-Miyaura cross-coupling of 3-chloroindazole with 5-indole boronic acid, highlighting the superior performance of biarylphosphine ligands.

| Ligand | Yield (%) |

|---|---|

| SPhos | 78 |

| XPhos | 75 |

| P(t-Bu)₃ | 65 |

| dppf | 25 |

| None | 0 |

Reaction conditions: 3-chloroindazole (0.25 mmol), 5-indole boronic acid (0.50 mmol), Pd source (2 mol%), ligand (3 mol%), K₃PO₄ (0.50 mmol), dioxane (1 mL), H₂O (0.2 mL), 100 °C, 15 h. Yields were determined by GC analysis. nih.gov

The choice of base and solvent is crucial for the efficiency of Suzuki-Miyaura coupling reactions, as the transmetalation step is often rate-limiting. ntu.edu.sg The base activates the boronic acid, facilitating the transfer of the organic group to the palladium catalyst. organic-chemistry.org Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. claremont.eduresearchgate.net The strength and nature of the base can significantly affect the reaction yield. For instance, in the coupling of PyFluor with 2-thiopheneboronic acid pinacol (B44631) ester, Na₃PO₄ was found to be the optimal base in a dioxane/water mixture. claremont.edu

Solvent systems in Suzuki-Miyaura reactions are typically mixtures of an organic solvent and water. Common organic solvents include dioxane, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF). yonedalabs.com The presence of water is often necessary for the dissolution of the base and to facilitate the transmetalation step. nih.gov However, for sensitive substrates like this compound, which are prone to protodeboronation, the amount of water and the choice of solvent must be carefully optimized. nih.govresearchgate.net For example, a 1:2 mixture of THF and 0.5 M aqueous K₃PO₄ has been used effectively for the rapid coupling of unstable boronic acids. nih.gov In some challenging cases, using isopropyl alcohol instead of water as a cosolvent has shown improved results. nih.gov

The following table illustrates the effect of different solvents on the Suzuki-Miyaura coupling of PyFluor with 2-thiopheneboronic acid pinacol ester.

| Entry | Solvent | Yield (%) |

|---|---|---|

| 1 | Dioxane | 60 |

| 2 | Dioxane/Water (4:1) | 81 |

| 3 | Dioxane/Water (1:1) | 75 |

| 4 | THF/Water (4:1) | 78 |

| 5 | DMF | 55 |

| 6 | Acetonitrile | 68 |

| 7 | Isopropanol | 72 |

Reaction conditions: PyFluor (0.3 mmol), 2-thiopheneboronic acid pinacol ester (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), Na₃PO₄ (0.9 mmol), solvent (1 mL), 100 °C. Yields calculated using an internal standard. nih.gov

This compound can be coupled with a wide range of electrophilic partners in the Suzuki-Miyaura reaction. nih.gov This includes various aryl and heteroaryl halides (chlorides, bromides, and iodides) and triflates. nih.govwikipedia.orgmit.edu The reactivity of the halide partner generally follows the order: I > Br > OTf >> Cl. wikipedia.orgnih.gov

Modern catalytic systems have expanded the scope to include less reactive but more readily available aryl chlorides. nih.gov Research has demonstrated the successful coupling of this compound with a diverse array of functionalized aryl chlorides, bromides, and triflates, proceeding in excellent yields at mild temperatures. nih.gov This includes electronically diverse and sterically hindered substrates. dur.ac.uk

The coupling of this compound with heteroaryl halides is also of significant interest for the synthesis of biheteroaryl compounds. dur.ac.uk Successful couplings have been reported with various heteroaryl halides, although five-membered chloro- or bromoheteroarenes with multiple heteroatoms can sometimes be problematic. mit.edu The N-Boc protected form of this compound has been successfully coupled with ethyl 2-fluoro-4-bromobenzoate. researchgate.net

The table below provides examples of the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides.

| Boronic Acid | Coupling Partner | Product | Yield (%) |

|---|---|---|---|

| N-Boc-2-pyrrolylboronic acid | 4-Chloroanisole | 1-Boc-2-(4-methoxyphenyl)pyrrole | 95 |

| N-Boc-2-pyrrolylboronic acid | 4-Bromobenzonitrile | 1-Boc-2-(4-cyanophenyl)pyrrole | 98 |

| N-Boc-2-pyrrolylboronic acid | 2-Bromopyridine | 1-Boc-2-(pyridin-2-yl)pyrrole | 85 |

| N-Boc-2-pyrrolylboronic acid | Ethyl 2-fluoro-4-bromobenzoate | Ethyl 2-fluoro-4-(1-Boc-pyrrol-2-yl)benzoate | High |

Challenges in Heteroaryl Boronic Acid Coupling

The Suzuki-Miyaura coupling of heteroaryl boronic acids, including this compound, presents several challenges. researchgate.netnih.gov One of the primary difficulties is the propensity of many heteroaryl boronic acids to undergo protodeboronation, which is the cleavage of the C-B bond by a proton source, under the reaction conditions. nih.govdur.ac.uk This is particularly problematic for five-membered heterocyclic boronic acids like this compound, especially in aqueous basic media. nih.govresearchgate.net

Another challenge is the potential for the heteroatom to coordinate to the palladium catalyst, which can lead to catalyst inhibition or deactivation. nih.gov For nitrogen-containing heterocycles, the basicity of the ring nitrogen can interfere with the catalytic cycle.

To overcome these challenges, several strategies have been developed. One approach is the use of protecting groups on the heteroatom, such as the Boc group on the pyrrole nitrogen, which can stabilize the boronic acid and improve coupling efficiency. dur.ac.uk Another strategy involves the use of highly active catalyst systems that promote the desired cross-coupling at a rate much faster than the competing decomposition pathways. nih.govresearchgate.net The development of slow-release strategies, using boronic acid surrogates like MIDA boronates, which hydrolyze in situ to provide a low concentration of the free boronic acid, has also been effective in mitigating decomposition. nih.gov

Protodeboronation Pathways and Mitigation Strategies

Protodeboronation is a significant undesired side reaction involving the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond. wikipedia.org For this compound, this process can compromise the efficiency of intended reactions, such as cross-couplings. dur.ac.uk The propensity for this compound to undergo protodeboronation is highly dependent on the reaction conditions. wikipedia.org

Pathways: Mechanistic studies, primarily on analogous heteroaromatic boronic acids, have revealed several pathways for protodeboronation in aqueous media, with the reaction pH being a critical factor. ljmu.ac.uk A general model for protodeboronation includes up to seven distinct mechanistic pathways, though only a subset may be active for any given boronic acid. nih.gov Key pathways include:

Acid-Catalyzed (k1): This pathway involves a specific acid-catalyzed electrophilic substitution of boron by a proton on the aromatic ring. ljmu.ac.uk

Base-Catalyzed (k2): This route proceeds via the hydrolysis of the boronate anion, [ArB(OH)₃]⁻, which is formed in a pH-dependent equilibrium. ljmu.ac.uk

Autocatalytic (k2cat): At high concentrations of boronic acid, an autocatalytic pathway can occur, where the transition state involves two molecules of the boronic acid. ljmu.ac.uknih.gov

For some basic heteroaromatic boronic acids, like the analogous 2-pyridine boronic acid, a reactive zwitterionic intermediate is responsible for rapid protodeboronation at neutral pH. wikipedia.org

Mitigation Strategies: Several strategies have been developed to suppress protodeboronation and enhance the utility of this compound in synthesis. ljmu.ac.uk

Nitrogen Protection: The unsubstituted this compound is noted to be susceptible to deboronation and self-coupling during Suzuki-Miyaura reactions. dur.ac.uk Protecting the pyrrole nitrogen with groups such as a tert-butoxycarbonyl (Boc) or a phenylsulfonyl group significantly improves stability and prevents these side reactions. dur.ac.ukontosight.ai The N-phenylsulfonyl protected variant has been used in couplings without evidence of deboronation. dur.ac.uk

Boronic Acid Derivatization: Converting the boronic acid to a more stable derivative is a common and effective strategy. These derivatives often function via a "slow release" mechanism, maintaining a low concentration of the free boronic acid during the reaction to minimize decomposition. wikipedia.org

Boronate Esters: MIDA (N-methyliminodiacetic acid) boronate esters are a well-established class of stable derivatives used for slow release. wikipedia.org

Organotrifluoroborates: These salts also serve as stable precursors that release the boronic acid under specific reaction conditions. ljmu.ac.uk

Cyclic Triolborates: These tetracoordinated 'ate' complexes are exceptionally stable to air and water. dur.ac.uk They can often be used in cross-coupling reactions without an added base, which diminishes competitive hydrolytic cleavage. dur.ac.ukresearchgate.net Miyaura and colleagues found that 2-thienyl and 2-pyridyl triolborates, whose corresponding boronic acids are prone to B-C bond cleavage, reacted quantitatively under these conditions. dur.ac.uk

Amine-Stabilized Boronates: For challenging substrates like 2-pyridylboronic acid, N-phenyldiethanolamine (PDEA) has been used to form a boronate that is stabilized by an intramolecular dative bond between the nitrogen and boron atoms, making the reagent stable to prolonged storage. researchgate.net

| Strategy | Example Derivative | Mechanism of Stabilization | Reference |

|---|---|---|---|

| N-Protection | N-Boc-2-pyrrolylboronic acid | Reduces electron density of the pyrrole ring, increasing stability against protodeboronation and self-coupling. | dur.ac.ukontosight.ai |

| N-Protection | N-Phenylsulfonyl-2-pyrrolylboronic acid | Electron-withdrawing sulfonyl group enhances stability. | dur.ac.uk |

| Boronic Acid Derivatization | MIDA Boronate Esters | Forms a stable, tetracoordinate boron center; allows for slow release of the boronic acid. | wikipedia.org |

| Cyclic Triolborates | Forms a stable 'ate' complex that can be used in coupling reactions without a base, avoiding base-mediated decomposition. | dur.ac.ukresearchgate.net | |

| PDEA Boronates | Intramolecular N→B dative bond stabilizes the boron center against decomposition. | researchgate.net |

Other Metal-Catalyzed Cross-Coupling Reactions

While most prominently used in palladium-catalyzed Suzuki-Miyaura reactions, boronic acids are versatile reagents capable of participating in other metal-catalyzed transformations. nih.govsmolecule.com For this compound and its derivatives, applications beyond the Suzuki-Miyaura coupling are less documented but theoretically possible based on the known reactivity of boronic acids in general.

Nickel-catalyzed cross-coupling reactions, for instance, provide an alternative to palladium-based systems for coupling arylboronic acids with various partners, including those with challenging C-F bonds. beilstein-journals.org Although specific examples using this compound are not prominent, the general utility of arylboronic acids in these systems suggests potential applicability.

| Reaction Type | Typical Catalyst | Description | Relevance to this compound |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium(0) complexes | Coupling of a boronic acid with an organohalide. | Most common application. dur.ac.uksmolecule.com |

| Chan-Evans-Lam Coupling | Copper(II) salts | Formation of an aryl-heteroatom bond (C-N, C-O) from a boronic acid. | A potential transformation, though less common than C-C coupling. |

| Nickel-Catalyzed Coupling | Nickel(0) complexes | Alternative to palladium for C-C bond formation, sometimes with different reactivity or substrate scope. | Presents a possible alternative coupling method. beilstein-journals.org |

| Oxidative Heck Reaction | Palladium(II) complexes | Coupling of a boronic acid with an alkene. | A potential, but mechanistically distinct, application. nih.gov |

Formation of Boronate Esters

Synthesis and Stability of Boronate Esters

Boronate esters of this compound are synthesized to improve stability and handling. wikipedia.org These esters are typically formed by a condensation reaction between the boronic acid and an alcohol or a diol, often with removal of water. A common example is the reaction with pinacol to form a pinacolyl boronate ester.

Alternatively, stable N-protected pyrrole boronate esters can be synthesized via the reaction of a protected bromopyrrole with a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst. ontosight.ai For example, N-Boc-2-pyrroleboronic acid is a crucial intermediate that can be readily converted to its corresponding ester. ontosight.ai

Boronate esters, particularly cyclic ones derived from diols (e.g., pinacol, MIDA, diethanolamine), exhibit significantly enhanced stability compared to the free boronic acid. wikipedia.orgresearchgate.net This stability arises from the protection of the empty p-orbital on the boron atom, which makes it less Lewis acidic and thus less susceptible to hydration and subsequent protodeboronation. researchgate.net Some derivatives, like PDEA boronates, feature an intramolecular dative bond that further stabilizes the molecule. researchgate.net

Utility of Boronate Esters in Organic Synthesis

The primary utility of 2-pyrrolylboronate esters is to serve as stable, purifiable, and easily handled precursors to the corresponding boronic acid in organic synthesis. wikipedia.orgontosight.ai They are most frequently employed in Suzuki-Miyaura cross-coupling reactions. ontosight.aismolecule.com

Using a boronate ester, such as the N-Boc-2-pyrroleboronic acid pinacol ester, allows for controlled, slow in situ generation of the active boronic acid under the reaction conditions. wikipedia.org This slow-release approach keeps the instantaneous concentration of the unstable free boronic acid low, thereby minimizing side reactions like protodeboronation and homocoupling and leading to higher yields of the desired cross-coupled product. wikipedia.orgdur.ac.uk N-protected pyrrolylboronic acids and their ester derivatives have been successfully coupled with various aryl halides to produce biaryl compounds in good to excellent yields. dur.ac.ukresearchgate.net

| Boronate Ester Type | Coupling Partner Example | Catalyst System | Yield | Reference |

|---|---|---|---|---|

| N-Phenylsulfonyl-2-pyrrolylboronic acid | Aryl halides with electron-withdrawing groups | Pd(OAc)₂ / Phosphine ligand | Up to 91% | dur.ac.uk |

| N-Boc-2-pyrrolylboronic acid | 5-Bromo-1-tosyl-1H-indazole | Pd(dppf)Cl₂ / K₂CO₃ | Good | researchgate.net |

| 2-Pyridyl-triolborate (analogue) | 4-Nitro-bromobenzene | Pd(OAc)₂ / PPh₃ / CuI | 90% | dur.ac.uk |

| 2-Thienyl-triolborate (analogue) | 4-Acetyl-bromobenzene | Pd(OAc)₂ / JohnPhos | 96% | dur.ac.uk |

Other Relevant Chemical Transformations

Beyond cross-coupling reactions, the boronic acid functional group can undergo other useful transformations. One significant reaction is the formation of tetracoordinated boronate 'ate' complexes. dur.ac.uk This is achieved by reacting the boronic acid with a base or a nucleophile. For instance, reaction with potassium hydroxide (B78521) can form potassium trihydroxyborate salts. dur.ac.uk These discrete salts are often more stable than the parent boronic acid and can be used directly in coupling reactions, sometimes without the need for an additional base. dur.ac.uk This transformation into a nucleophilic 'ate' complex is a key activation step that precedes transmetalation in the catalytic cycle of many cross-coupling reactions. dur.ac.uk

Transmetalation Processes

Transmetalation is a fundamental step in many metal-catalyzed cross-coupling reactions, where an organic group is transferred from one metal to another. In the context of this compound, this process is central to its application in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle initiated by the oxidative addition of an organic halide to a low-valent palladium(0) complex. The resulting palladium(II) species then undergoes transmetalation with the organoboron reagent. In the case of this compound, the pyrrolyl group is transferred to the palladium center. This step is often the rate-determining step of the catalytic cycle and is facilitated by the presence of a base. The base activates the boronic acid by forming a more nucleophilic boronate species, which then readily transfers its organic substituent to the palladium(II) complex. The final step of the cycle is the reductive elimination of the coupled product, regenerating the palladium(0) catalyst.

A significant challenge in the use of this compound in these reactions is its propensity for protodeboronation, a side reaction where the carbon-boron bond is cleaved by a proton source, leading to the formation of pyrrole and boric acid. This decomposition pathway can be particularly prevalent under the basic and often aqueous conditions of the Suzuki-Miyaura reaction. To circumvent this issue, N-protected derivatives of this compound are frequently employed. Protecting groups such as tert-butoxycarbonyl (Boc), phenylsulfonyl (PhSO2), and triisopropylsilyl (TIPS) can stabilize the molecule and prevent deboronation, thereby improving the yields of the desired cross-coupled products. dur.ac.uknih.govthieme-connect.com

The choice of protecting group can influence the reactivity and efficiency of the coupling reaction. For instance, N-phenylsulfonyl protected this compound has been shown to undergo Suzuki-Miyaura reactions with various aryl halides, affording the corresponding 2-arylpyrroles in moderate to excellent yields. dur.ac.ukthieme-connect.com Similarly, N-Boc-2-pyrrolylboronic acid is a common substrate in these coupling reactions. mdpi.comresearchgate.net The use of N-protected pyrroleboronate esters has also been reported as an effective strategy to avoid homocoupling, another potential side reaction. nih.gov

The following table provides examples of Suzuki-Miyaura cross-coupling reactions involving N-protected 2-pyrrolylboronic acids:

| Aryl Halide | Boronic Acid/Ester | Catalyst/Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Various Aryl Halides | N-Phenylsulfonyl-2-pyrrolylboronic acid | Pd(PPh3)4 / Na2CO3 | Toluene/Water | 39-91 | dur.ac.ukthieme-connect.com |

| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl2 / K2CO3 | Dimethoxyethane | High Yield | mdpi.com |

| Various N- and C-3 substituted 5-bromoindazoles | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl2 / K2CO3 | Dimethoxyethane | Good Yields | researchgate.net |

| 4-Bromobenzonitrile | N-Boc-pyrrol-2-yltrifluoroborate | Pd(OAc)2 / RuPhos | - | - | nih.gov |

Interactions with Electrophiles and Nucleophiles

This compound exhibits a rich reactivity towards both electrophiles and nucleophiles, stemming from the distinct electronic properties of the pyrrole ring and the boronic acid group.

Reactions with Electrophiles

The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic aromatic substitution. These reactions typically occur at the C5-position, which is the most nucleophilic site. Common electrophilic substitution reactions include halogenation, nitration, and acylation. For instance, the halogenation of pyrrole derivatives can be achieved using various halogenating agents, often in the presence of a catalyst. wikipedia.org While specific examples for the direct electrophilic substitution on the pyrrole ring of unprotected this compound are not extensively documented due to the sensitivity of the boronic acid group, the use of protecting groups on the nitrogen atom can facilitate such transformations by modulating the reactivity of the pyrrole ring and preventing unwanted side reactions at the boronic acid moiety.

Furthermore, the boronic acid group itself can react with certain electrophiles. A notable example is the ipso-nitration of aryl boronic acids, where the boronic acid group is replaced by a nitro group. This reaction can be achieved using strong nitrating agents like fuming nitric acid. organic-chemistry.orgnih.gov This transformation provides a direct route to nitroaromatic compounds from their corresponding boronic acids.

Reactions with Nucleophiles

The boronic acid group in this compound can act as a Lewis acid, activating it towards nucleophilic attack. This reactivity is harnessed in various synthetic transformations.

One of the most prominent examples of this compound acting as a nucleophile is in the Petasis reaction , also known as the borono-Mannich reaction. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org This multicomponent reaction involves the condensation of an amine, a carbonyl compound (often an aldehyde or ketone), and an organoboronic acid to form substituted amines. wikipedia.orgorganic-chemistry.org The reaction is believed to proceed through the formation of an iminium ion from the amine and the carbonyl compound. The boronic acid then reacts with this electrophilic iminium ion, transferring its organic group (in this case, the pyrrolyl group) to form a new carbon-carbon bond. The Petasis reaction is highly valued for its ability to generate molecular complexity in a single step and its tolerance of a wide range of functional groups. wikipedia.orgorganic-chemistry.org Heteroaryl boronic acids, including those derived from pyrrole, are known to participate in this transformation. wikipedia.org

Another example of the nucleophilic character of the boronic acid is its reaction with N-oxides, which leads to the hydroxylation of the boronic acid. In this process, the N-oxide acts as an oxygen transfer agent, converting the boronic acid to the corresponding phenol.

The following table summarizes some key interactions of this compound with electrophiles and nucleophiles:

| Reaction Type | Reactant | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Electrophilic Substitution | Halogenating agents (e.g., Br2, Cl2) | Halogenated pyrrole derivatives | Typically occurs at the C5-position of the pyrrole ring. | wikipedia.org |

| Ipso-Nitration | Fuming Nitric Acid | 2-Nitropyrrole | Replacement of the boronic acid group with a nitro group. | organic-chemistry.orgnih.gov |

| Petasis Reaction | Amine, Carbonyl Compound | Substituted α-aminopyrroles | Multicomponent reaction where the pyrrolyl group acts as a nucleophile. | wikipedia.orgorganic-chemistry.orgorganic-chemistry.org |

Applications of 2 Pyrrolylboronic Acid in Organic Synthesis

Construction of Carbon-Carbon Bonds for Complex Molecule Synthesis

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the assembly of simple precursors into intricate molecular structures. numberanalytics.comsciencedaily.com 2-Pyrrolylboronic acid is a key participant in this field, most notably through the Suzuki-Miyaura cross-coupling reaction. dur.ac.ukresearchgate.net This reaction involves the coupling of an organoboron species, such as this compound, with an organohalide in the presence of a palladium catalyst. dur.ac.uk

A significant challenge with this compound is its susceptibility to protodeboronation, a process where the boronic acid group is cleaved and replaced by a hydrogen atom under reaction conditions. dur.ac.uk To circumvent this, the pyrrole (B145914) nitrogen is often protected, for instance with a tert-butoxycarbonyl (Boc) group, forming N-Boc-2-pyrroleboronic acid. ontosight.airesearchgate.net This protection enhances stability and improves coupling efficiency.

Research has demonstrated the successful application of N-Boc-2-pyrroleboronic acid in synthesizing complex heterocyclic systems. For example, it has been coupled with various N- and C-3 substituted 5-bromoindazoles. The reactions, catalyzed by Pd(dppf)Cl2 with K2CO3 as the base, produced the desired 5-(pyrrol-2-yl)-1H-indazoles in good yields. researchgate.net This methodology highlights the reagent's utility in creating indazole-based heteroaryl compounds, which are prevalent motifs in biologically active molecules. researchgate.net

Table 1: Suzuki Coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid with Various Catalysts researchgate.net

| Entry | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | Pd(PPh3)4 | 24 | 20 |

| 2 | PdCl2(PPh3)2 | 24 | 41 |

| 3 | Pd(dppf)Cl2 | 4 | 78 |

| 4 | Pd(OAc)2 | 24 | 15 |

Reaction Conditions: 5-bromo-1-ethyl-1H-indazole (1 equiv.), N-Boc-2-pyrroleboronic acid (1.2 equiv.), K2CO3 (2 equiv.), catalyst (5 mol%), DME, reflux.

Synthesis of Boron-Containing Heterocycles

This compound is not only a building block for C-C bonds but also a precursor for creating novel boron-containing heterocyclic structures with unique electronic and photophysical properties.

Triarylboranes are a class of molecules known for their interesting photophysical properties, often functioning as organic fluorophores (light-emitting molecules). smolecule.com The synthesis of these compounds can involve boronic acids as key starting materials. A one-step, multicomponent reaction has been developed to create stereogenic-at-boron fluorochromes (BOSPYR) from boronic acids, salicylaldehydes, and 2-formylpyrrole hydrazones. rsc.org These dyes absorb and emit light in the visible spectrum and are characterized by large Stokes shifts. rsc.org While this specific example uses various boronic acids, it demonstrates a pathway where pyrrole-derived components and boronic acids combine to form complex fluorophores. The principle extends to using this compound itself to generate pyrrole-containing triarylborane structures for applications in materials science, such as in organic light-emitting diodes (OLEDs). ontosight.ai

The pyrrole ring from this compound can be incorporated into larger, fused heterocyclic systems like benzo[b]azoles and benzodiazepines. smolecule.comnih.gov For instance, the synthesis of 1,5-benzodiazepines, an important class of biologically active compounds, typically involves the condensation of o-phenylenediamines with ketones. nih.gov The strategic use of cross-coupling reactions with reagents like this compound allows for the introduction of pyrrole moieties onto these core structures, leading to modified scaffolds with potentially novel properties. This approach enables the creation of complex fused-ring systems, such as triazolo-, oxadiazolo-, or furano-benzodiazepines, by using pyrrole-functionalized precursors in subsequent cyclization reactions. nih.gov

Introduction of Pyrrole Moieties into Diverse Molecular Structures

One of the most direct applications of this compound is as a versatile reagent for the introduction of the pyrrole functional group into a wide array of organic molecules. smolecule.comguidechem.com The N-Boc protected form, N-Boc-2-pyrroleboronic acid, is particularly effective for this purpose, serving as a building block in the synthesis of pharmaceuticals and agrochemicals. guidechem.com The Suzuki-Miyaura reaction is the primary method used, allowing the pyrrole ring to be coupled to various aryl or heteroaryl halides. dur.ac.ukontosight.ai This strategy has been used to produce various pyrrole derivatives in high yields and is a key step in the synthesis of compounds with potential antimicrobial, anticancer, and antiviral properties. ontosight.aiiipseries.org

Iterative Coupling Strategies for Oligo(het)aryl Scaffolds

Building upon its utility in single coupling events, this compound and its analogs are valuable in iterative cross-coupling strategies to construct oligo(het)aryl scaffolds. These are molecules composed of multiple, linked aromatic or heteroaromatic rings. researchgate.net Such strategies rely on bifunctional building blocks that can undergo sequential, controlled coupling reactions.

A predictable strategy for creating terpyridines, for example, is based on iterative cross-coupling reactions between bifunctional pyridylboronic acids and halobipyridines. researchgate.net Similarly, researchers have used iterative palladium-catalyzed coupling with boronic acids to synthesize new libraries of thienylpyridyl oligomers. researchgate.net This "garlanding" approach involves functionalizing a core structure with reactive handles (like bromine atoms) and then sequentially adding new units via coupling with a boronic acid, such as this compound, to extend the molecular chain. This method provides a powerful and regioselective route to complex, conjugated oligomers that are of interest in materials science and medicinal chemistry. researchgate.net

Research Applications in Medicinal Chemistry

Synthesis of Bioactive Molecules

The pyrrole (B145914) ring is a common structural motif in numerous biologically active compounds, and 2-pyrrolylboronic acid serves as a key reagent for introducing this moiety. vulcanchem.com The versatility of this compound is largely attributed to its participation in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. researchgate.netdur.ac.uk This reaction allows for the connection of the pyrrole ring to various aryl or heteroaryl systems, leading to the generation of diverse molecular scaffolds with potential therapeutic applications. researchgate.netresearchgate.net

Anticancer Agents

This compound derivatives have been utilized in the synthesis of compounds with potential anticancer properties. ontosight.ai Boron-containing compounds, in general, have gained significant attention in oncology, with some, like bortezomib (B1684674) and ixazomib, already approved for cancer treatment. mdpi.comthno.org The incorporation of a boronic acid group can lead to compounds that inhibit cancer cell growth. For instance, boronic acid analogs of combretastatin (B1194345) A-4 have been synthesized and evaluated for their ability to inhibit tubulin polymerization, a key process in cell division. nih.gov Although modifications on the C ring of phenstatin, including the replacement with a boronic acid group, led to a slight increase in cytotoxic potency, the potency for inhibition of tubulin assembly decreased. nih.gov

Furthermore, research has explored the development of boronic acid-containing compounds as dual inhibitors of protein kinases like CLK and ROCK, which are potential targets in cancer therapy. mdpi.com Novel pyrazolo[4,3-f]quinoline-based dual CLK/ROCK inhibitors containing a boronic acid moiety have shown potent inhibition of renal cancer and leukemia cell growth. mdpi.com Additionally, a prodrug of the anticancer agent SN-38, 7-ethyl-10-boronic acid camptothecin (B557342) (B1), was synthesized. This prodrug can be selectively activated by the high levels of hydrogen peroxide found in malignant tumor cells. nih.gov

Antibacterial Compounds

The synthesis of novel antibacterial agents has also benefited from the use of this compound and related compounds. ontosight.ai Boron-containing compounds have emerged as a promising class of antibacterial agents, particularly in the fight against antibiotic resistance. nih.gov One strategy involves the development of inhibitors for bacterial enzymes that are essential for survival. For example, boronic acid-based compounds have been designed as β-lactamase inhibitors. mdpi.com In one study, 3-azidomethylphenyl boronic acid was identified as an effective scaffold for the kinetic target-guided synthesis of potent triazole-based inhibitors of KPC-2 and AmpC β-lactamases. mdpi.com

Antiviral Agents

This compound derivatives are also implicated in the synthesis of compounds with potential antiviral activity. ontosight.aiscribd.com Boronic acids have been investigated as potential therapeutic agents for inhibiting highly glycosylated enveloped viruses. nih.gov For instance, a series of novel boron-containing N-substituted oseltamivir (B103847) derivatives were designed to target the neuraminidase of the influenza virus. nih.gov One of these compounds, bearing a 4-(3-boronic acid benzyloxy)benzyl group, showed significantly greater activity against an oseltamivir-resistant strain of H5N1 influenza A virus compared to oseltamivir carboxylate. nih.gov Other boronic acid-based compounds have been explored for their potential to inhibit other viruses. msdvetmanual.comfrontiersin.org

Modulators of Protein-Protein Interactions

Modulating protein-protein interactions (PPIs) is a significant challenge in drug discovery, and this compound derivatives can contribute to the development of small molecule modulators. nih.govrsc.orgresearchgate.net PPIs are crucial for numerous cellular processes, and their dysregulation is associated with various diseases. nih.govsartorius.com Fragment-based drug discovery (FBDD) has emerged as a successful strategy for developing PPI modulators, and boronic acids can serve as valuable fragments in this approach. nih.gov These fragments can bind to "hot spots" on protein surfaces that are critical for the interaction, providing a starting point for the design of more potent and specific inhibitors or stabilizers of the PPI. nih.gov

Enzyme Inhibitors (e.g., Neutrophil Elastase Inhibitors)

Boronic acids are a well-established class of serine protease inhibitors, and this includes the inhibition of human neutrophil elastase (HNE). researchgate.netnih.gov HNE is a key enzyme involved in inflammatory diseases, making it an important therapeutic target. nih.govresearchgate.net Boronic acid-based inhibitors function by forming a reversible covalent bond between the boron atom and the catalytic serine residue in the enzyme's active site. nih.gov

Several studies have focused on developing potent and selective HNE inhibitors. For example, diazaborines, which are aromatic boron-based heterocycles, have been synthesized and shown to be reversible inhibitors of HNE with IC50 values in the low micromolar range. nih.gov Other research has explored different scaffolds, such as 1H-pyrrolo[2,3-b]pyridine, to develop HNE inhibitors with nanomolar potency. nih.gov The development of dual inhibitors of HNE and proteinase 3 (PR3) has also been pursued. medchemexpress.com

Table of HNE Inhibitors and their Potency

| Compound/Class | Target(s) | Potency (IC50) | Reference |

| Diazaborines | HNE | Low µM range | nih.gov |

| 1H-pyrrolo[2,3-b]pyridine derivatives (e.g., 2a, 2b) | HNE | 15 nM, 14 nM | nih.gov |

| Neutrophil elastase inhibitor 5 | HNE, PR3 | 4.91 µM (HNE), 20.69 µM (PR3) | medchemexpress.com |

| Sivelestat | HNE | - | semanticscholar.org |

| GW 311616A | HNE | 0.04 µg/ml | semanticscholar.org |

Indazole-Based Heteroaryl Compounds

A significant application of this compound is in the synthesis of indazole-based heteroaryl compounds. researchgate.netmdpi.com Indazoles are an important class of nitrogen-containing heterocyclic compounds that are present in many biologically active molecules. researchgate.netorganic-chemistry.org The Suzuki cross-coupling reaction between N-Boc-2-pyrroleboronic acid and substituted 5-bromoindazoles, catalyzed by a palladium complex, provides an efficient route to 5-(pyrrol-2-yl)-1H-indazoles. mdpi.com This methodology allows for the facile construction of these complex heteroaryl systems, which are of interest in drug discovery. mdpi.comnih.gov

The reaction conditions for this transformation have been optimized, with Pd(dppf)Cl2 being identified as a highly effective catalyst, leading to good yields of the desired coupling products. mdpi.com This approach has also been extended to the synthesis of 3-heteroaryl-1-functionalized 1H-indazoles by reacting ethyl (3-iodo-1H-indazol-1-yl)acetate with 2-pyrrolylboronic acids. researchgate.net

Pyrrole-containing Natural Product Synthesis (e.g., Nonylprodigiosin)

The pyrrole motif is a fundamental component of numerous biologically active natural products. rsc.org this compound and its derivatives are key intermediates in the total synthesis of these complex molecules. rsc.org A notable example is the synthesis of nonylprodigiosin, a member of the prodigiosin (B1679158) family of alkaloids known for its potent cytotoxic properties. thieme-connect.com

The synthesis of nonylprodigiosin has been approached using a Suzuki coupling reaction, a powerful method for forming carbon-carbon bonds. thieme-connect.comdur.ac.uk In this strategy, a derivative of this compound is coupled with a suitable reaction partner. thieme-connect.com However, the synthesis is not without its challenges. The inherent instability of some pyrrole-2-boronic acids can lead to side reactions like deboronation (loss of the boronic acid group) and homodimerization. thieme-connect.comdur.ac.uk

To overcome these issues, chemists have explored various strategies, including the use of protecting groups on the pyrrole nitrogen. The N-phenylsulfonyl group has been shown to mitigate deboronation during Suzuki coupling reactions, leading to improved yields of the desired coupled products. thieme-connect.comdur.ac.uk Another critical factor is the choice of the protecting group on the boronic acid itself. N-methyliminodiacetic acid (MIDA) boronates have emerged as stable and effective surrogates for unstable 2-heterocyclic boronic acids, allowing for controlled, slow release of the boronic acid during the coupling reaction. nih.gov

The successful synthesis of complex pyrrole-containing natural products like nonylprodigiosin highlights the importance of this compound derivatives and the ongoing efforts to refine synthetic methodologies to address their inherent reactivity challenges. thieme-connect.com

Development of Targeted Drug Delivery Systems

The boronic acid moiety of this compound offers unique opportunities for the design of targeted drug delivery systems. mdpi.com These systems aim to increase the therapeutic efficacy of drugs by delivering them specifically to pathological sites, thereby minimizing systemic toxicity and unwanted side effects. nih.gov

Boron-containing materials, including those derived from phenylboronic acid (PBA), are increasingly used in biomedical applications for targeted drug delivery. mdpi.comnih.gov The key to their targeting ability lies in the interaction between the boronic acid group and specific biological molecules. For instance, PBA can form reversible covalent bonds with sialic acid, a sugar molecule that is often overexpressed on the surface of tumor cells. mdpi.comnih.gov This interaction allows for the selective delivery of anticancer drugs to tumors.

Furthermore, the boronic acid group can be engineered to respond to specific biological stimuli, such as changes in pH. mdpi.comnih.govmdpi.com The tumor microenvironment is often more acidic than healthy tissue. Drug delivery systems incorporating boronic acid esters can be designed to be stable at physiological pH (around 7.4) but to break down and release their drug payload in the acidic environment of a tumor. mdpi.com This pH-responsive release mechanism enhances the precision of drug delivery. mdpi.com

The ability of the boronic acid group to interact with various biological molecules and respond to environmental cues makes this compound and its analogs promising components for the development of the next generation of smart drug delivery systems. mdpi.comnih.gov

Chemical Modification of Biomolecules

The reactivity of the boronic acid group makes this compound a valuable tool for the chemical modification of biomolecules, a process also known as bioconjugation. rsc.org Bioconjugation involves attaching a molecule with specific properties, such as a drug or a fluorescent tag, to a biomolecule like a protein or peptide. rsc.org

Boronic acids can form reversible covalent bonds with various functional groups present in biomolecules, including diols (found in sugars), catechols, and the hydroxyl groups of serine and threonine residues in proteins. nih.govwikipedia.org This reversible binding is a key advantage, allowing for controlled interactions and potential release under specific conditions. nih.gov

A particularly interesting application is the formation of iminoboronates through the reaction of 2-formylphenylboronic acid (a derivative of boronic acid) with the amine groups of lysine (B10760008) residues in proteins. nih.gov This reaction is facilitated by the formation of a stabilizing dative bond between the imine nitrogen and the boron atom. ulisboa.pt

Recent research has also explored the use of (2-cyanamidophenyl)boronic acids for the direct and selective modification of peptides containing an N-terminal cysteine residue, leading to the formation of stable benzodiazaborines. nih.gov These advanced bioconjugation strategies open up new avenues for creating functional bioconjugates for therapeutic and diagnostic purposes. rsc.orgnih.gov

Role of Boronic Acid Moiety in Modifying Selectivity and Physicochemical Characteristics

The boronic acid group in this compound plays a crucial role in modulating the selectivity and physicochemical properties of molecules into which it is incorporated. sci-hub.se This has significant implications for drug design and the development of new chemical entities.

The incorporation of a boronic acid can enhance the potency of a drug and improve its pharmacokinetic profile. sci-hub.se For example, the replacement of a carboxylic acid group with a boronic acid has been shown to increase the selective toxicity of certain compounds towards cancer cells. nih.gov This is attributed to the unique interactions the boronic acid can have with biological targets. nih.gov

The boronic acid moiety can form reversible covalent bonds with active site residues of enzymes, such as the serine in serine proteases. wikipedia.org This ability to act as a transition-state analogue inhibitor is a key feature of several approved boronic acid-containing drugs, like the proteasome inhibitor bortezomib. wikipedia.orgnih.gov

From a physicochemical standpoint, the boronic acid group can influence a molecule's solubility and stability. While boronic acids themselves can sometimes have limited solubility, their conversion to boronic esters or other derivatives can improve this property. mdpi.com For instance, benzoxaboroles, which are cyclic boronic esters, are generally more water-soluble and hydrolytically stable than their corresponding boronic acids. mdpi.com The ability to fine-tune these properties by modifying the boronic acid moiety is a powerful tool in medicinal chemistry. sci-hub.semdpi.com

Applications in Agrochemical Research

Synthesis of Pesticides

The pyrrole (B145914) moiety is a key structural feature in a number of compounds exhibiting pesticidal activity. While direct synthesis of commercial pesticides using 2-pyrrolylboronic acid is not extensively documented in publicly available research, the synthetic principles are well-established through analogous reactions. For instance, the synthesis of 2-aryl-substituted pyrrole compounds with demonstrated molluscicidal activity, which falls under the broader category of pesticides, has been achieved through Suzuki cross-coupling reactions. google.com

In a representative synthesis, a substituted pyrrole can be coupled with an arylboronic acid in the presence of a palladium catalyst to yield the target pesticidal compound. google.com This methodology highlights the potential of using this compound or its derivatives to create a variety of pesticidal agents. The core reaction involves the formation of a new carbon-carbon bond between the pyrrole ring and an aryl group, a key step in building the molecular complexity required for biological activity.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose. wikipedia.orgnih.gov A typical reaction would involve reacting an N-protected this compound, such as N-Boc-2-pyrroleboronic acid, with a halogenated aromatic or heteroaromatic compound. mdpi.com The choice of catalyst, base, and solvent is crucial for achieving high yields. mdpi.com

Table 1: Representative Suzuki-Miyaura Coupling Reaction for Pesticide Intermediate Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product Yield | Reference |

|---|---|---|---|---|---|---|

| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | High | mdpi.com |

| 5-bromopyrrole-3-formaldehyde | 2-fluorobenzeneboronic acid | Palladium tetrakis(triphenylphosphine) | K₂CO₃ | DMF/Water | 82.8% | google.com |

The resulting aryl-substituted pyrroles can then be further modified to enhance their pesticidal efficacy. The flexibility of this synthetic approach allows for the creation of a library of compounds for biological screening.

Synthesis of Herbicides

The application of this compound in the direct synthesis of commercial herbicides is an area of ongoing research. However, the structural motifs accessible through reactions involving this compound are relevant to herbicidal chemistry. Pyrrole-containing compounds have been investigated for their herbicidal properties. For example, 4,5-dihalopyrrole-2-carboxamide derivatives have been shown to possess herbicidal activities. google.com

The synthesis of potential herbicidal compounds can be envisioned through the coupling of this compound with appropriately substituted halogenated compounds that are known to impart herbicidal activity. The Suzuki-Miyaura reaction provides a direct route to biaryl and heteroaryl structures, which are common features in many herbicides. nih.govgre.ac.uk

While specific examples of herbicides synthesized directly from this compound are not prevalent in the literature, the general synthetic utility is clear. The reaction conditions for such syntheses would be similar to those used for other Suzuki-Miyaura couplings involving heteroaryl boronic acids.

Table 2: General Conditions for Suzuki-Miyaura Coupling in the Context of Herbicide Scaffolds

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Catalyst | Palladium complexes (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) | Facilitates the cross-coupling reaction | nih.govmdpi.com |

| Base | Inorganic bases (e.g., K₂CO₃, Na₂CO₃) | Activates the boronic acid | google.commdpi.com |

| Solvent | Aprotic polar solvents (e.g., Dioxane, DMF, Dimethoxyethane) | Solubilizes reactants and reagents | google.comnih.govmdpi.com |

| Temperature | 80-110 °C | Provides energy for the reaction to proceed | google.commdpi.com |

The development of novel herbicides is a continuous process, and the use of versatile building blocks like this compound offers a promising avenue for the discovery of new active ingredients.

Development of Novel Agricultural Compounds

The true potential of this compound in agrochemical research lies in the development of novel agricultural compounds with a wide range of biological activities. The pyrrole ring is a privileged structure in medicinal and agricultural chemistry, appearing in many natural products and synthetic compounds with interesting biological properties. nih.govdur.ac.uk

The Suzuki-Miyaura cross-coupling reaction, for which this compound is a key substrate, is a cornerstone of modern synthetic chemistry for creating molecular diversity. wikipedia.org By coupling this compound with a vast array of aryl and heteroaryl halides, researchers can generate large libraries of novel pyrrole-containing compounds. mdpi.com These compounds can then be screened for various agrochemical applications, including fungicidal, insecticidal, and plant growth regulatory activities.

Research has demonstrated the successful coupling of N-Boc-2-pyrroleboronic acid with various bromo-substituted indazoles, yielding complex heterocyclic structures. mdpi.com These types of molecules, containing multiple nitrogen heterocycles, are of significant interest in the search for new bioactive compounds. The yields of such reactions are often good, making the methodology synthetically viable for generating compound libraries for high-throughput screening.

The development of new agricultural compounds is critical for addressing challenges such as pesticide resistance and the need for more environmentally benign solutions. The synthetic accessibility and versatility of this compound make it a valuable tool for chemists working in this field.

Applications in Materials Science Research

Synthesis of Organic Materials

The cornerstone of 2-pyrrolylboronic acid's application in materials synthesis is its role as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction. ontosight.aithieme-connect.comorganic-chemistry.org This reaction provides an efficient and versatile method for forming carbon-carbon bonds, allowing for the construction of complex molecular architectures from simpler precursors. organic-chemistry.org The boronic acid functionality on the pyrrole (B145914) ring can react with various aryl or vinyl halides to create new materials. nih.gov

Often, the nitrogen of the pyrrole ring is protected, for example with a tert-butoxycarbonyl (Boc) group, to form N-Boc-2-pyrroleboronic acid. ontosight.ai This protection enhances stability and prevents unwanted side reactions during synthesis. This compound serves as a crucial intermediate in the development of diverse heterocyclic systems. ontosight.ai Research has demonstrated its use in coupling with other heterocyclic halides, such as bromoindazoles, to produce unique bi-heterocyclic structures. These resulting molecules can serve as foundational motifs for more complex functional materials. The Suzuki coupling's tolerance for a wide variety of functional groups makes it an indispensable tool for chemists designing novel organic materials. thieme-connect.com

| Reactant 1 | Reactant 2 | Resulting Structure Type | Synthesis Method |

|---|---|---|---|

| 5-Bromoindazoles | N-Boc-2-pyrroleboronic acid | Indazole-pyrrole bi-heterocycles | Suzuki-Miyaura Coupling |

| 2,5-Dibromothiophene (B18171) | 1-Methyl-1H-pyrrol-2-yl)boronic acid pinacol (B44631) ester | 2,5-bis(N-methyl-1H-pyrrol-2-yl)thiophene | Suzuki-Miyaura Coupling mdpi.com |

| Pyridine-2-sulfonyl fluoride (B91410) (PyFluor) | Hetero(aryl) boronic acids (including pyrrole derivatives) | 2-Arylpyridines | Suzuki-Miyaura Coupling nih.gov |

Development of Conducting Polymers (e.g., Polythiophenes)

This compound is a precursor for creating functionalized pyrrole derivatives that can be incorporated into conducting polymers. vulcanchem.com While polythiophenes are a major class of conducting polymers, the strategic inclusion of pyrrole units allows for the fine-tuning of the final material's electronic and physical properties. Suzuki polycondensation, a variation of the Suzuki coupling, is a powerful method for synthesizing high-molecular-weight, thiophene-containing conjugated polymers. rsc.org

Research has shown the synthesis of pyrrole-thiophene copolymers by coupling thiophene-based monomers with pyrrole-based boronic acid derivatives. For example, 2,5-dibromothiophene can be coupled with a 1-methyl-1H-pyrrol-2-yl boronic acid ester to create a thiophene (B33073) molecule symmetrically substituted with pyrrole units. mdpi.com This molecule can then be further functionalized and used as a monomer for building larger conjugated systems. mdpi.com This approach allows for the creation of donor-acceptor structures within the polymer backbone, which is crucial for applications in organic electronics like solar cells. rsc.org By combining pyrrole and thiophene monomers, researchers can create copolymers with tailored bandgaps and energy levels (HOMO/LUMO) for specific electronic applications. rsc.orgmetu.edu.tr

| Polymer/Precursor Type | Monomers/Precursors | Synthesis Approach | Potential Application |

|---|---|---|---|

| Pyrrolylphenylthiophene derivatives | 1-Methyl-1H-pyrrol-2-yl) boronic acid, Aryl-substituted thiophenes | Suzuki-Miyaura Coupling mdpi.com | Organic Dyes, Photovoltaics mdpi.com |